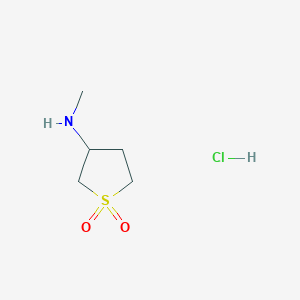

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-6-5-2-3-9(7,8)4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMVJUKSMDLDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCS(=O)(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53287-53-9 | |

| Record name | 3-(methylamino)-1lambda6-thiolane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS No. 53287-53-9). This compound is a key intermediate in pharmaceutical synthesis, valued for its unique heterocyclic structure incorporating both a sulfone and a secondary amine functionality. This document consolidates available data on its chemical identity, and physical characteristics, and provides a logical framework for its synthesis and potential applications in drug discovery and development. While specific experimental data for some properties are not widely published, this guide offers a foundational understanding based on available information and the properties of structurally related compounds.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a saturated five-membered thiophene ring with a sulfone group and a methylamino substituent at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and information from chemical suppliers, some general properties can be inferred. The compound is expected to be a white to off-white crystalline solid.[1] As a hydrochloride salt, it is anticipated to have good solubility in water and polar protic solvents.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 53287-53-9 | [1] |

| Molecular Formula | C₅H₁₂ClNO₂S | Calculated |

| Molecular Weight | 185.67 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Inferred from supplier data.[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Likely soluble in water | Inferred from its nature as a hydrochloride salt.[1] |

| pKa | Data not available | The secondary amine would be basic. |

| Storage | 2-8°C, under inert gas | [1] |

Synthesis Pathway

Figure 2: A logical synthesis pathway for this compound.

Analytical and Spectroscopic Data

Specific spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not found in the public domain. For researchers working with this compound, the following analytical workflow would be recommended for its characterization.

Figure 3: Recommended experimental workflow for the characterization of this compound.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of both a polar sulfone group and a basic secondary amine within a constrained heterocyclic ring system makes it an attractive building block for creating molecules with potential biological activity.[1] Its structure is suitable for further chemical modification to explore structure-activity relationships in drug discovery programs.[1] Specifically, it is utilized in the development of enzyme inhibitors and as a component in the synthesis of chiral auxiliaries and catalysts.[1]

Safety and Handling

Detailed safety and toxicity data for this compound are not extensively documented. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood. For specific handling and disposal guidelines, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in pharmaceutical research and development. While a comprehensive public dataset of its experimental physical and spectroscopic properties is currently lacking, this guide provides a foundational understanding of its chemical nature and likely characteristics. Further experimental investigation is necessary to fully elucidate its properties and expand its application in medicinal chemistry. Researchers are encouraged to perform the analytical characterizations outlined in this guide to confirm the identity and purity of their samples.

References

An In-depth Technical Guide to 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 53287-53-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, with the CAS number 53287-53-9, is a heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its structure, featuring a sulfone group within a saturated thiophene ring and a methylamino substituent, makes it a valuable intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and its established role as a building block in the creation of novel therapeutic agents. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various chemical reactions.

Chemical and Physical Properties

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 53287-53-9 |

| Molecular Formula | C₅H₁₂ClNO₂S |

| Molecular Weight | 185.67 g/mol [1] |

| IUPAC Name | N-methyl-1,1-dioxo-tetrahydrothiophen-3-amine;hydrochloride |

| Synonyms | (1,1-Dioxo-tetrahydrothiophen-3-yl)methylamine, HCl salt; N-Methylsulfolane-3-amine hydrochloride |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 185.6723 | CymitQuimica[1] |

| Appearance | Solid | CymitQuimica[1] |

| Storage Temperature | 2-8°C | MySkinRecipes[1] |

| Purity | 98% | CymitQuimica[1] |

Note: The properties listed in Table 2 are based on data from chemical suppliers and computational models, as detailed experimental characterization is not widely published.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A likely approach involves the reductive amination of 3-oxotetrahydrothiophene 1,1-dioxide with methylamine, followed by salt formation with hydrochloric acid.

Hypothetical Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 3-oxotetrahydrothiophene 1,1-dioxide (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add methylamine (a solution in a solvent like THF or ethanol, or as a gas) (1.1-1.5 equivalents) at 0°C.

-

Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the mixture again to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), in portions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product, 3-(methylamino)tetrahydrothiophene 1,1-dioxide, using column chromatography on silica gel.

-

Salt Formation: Dissolve the purified amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a solid.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile building block in pharmaceutical synthesis.[1] Its bifunctional nature, possessing both a secondary amine and a sulfone group, allows for its incorporation into a wide range of molecular scaffolds.

The sulfone group is a bioisostere for sulfoxides and sulfonamides and can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The secondary amine provides a nucleophilic center for further chemical modifications, enabling the construction of diverse compound libraries for screening.

It is particularly valuable in the development of:

-

Active Pharmaceutical Ingredients (APIs): As a key intermediate for nitrogen- and sulfur-containing heterocyclic compounds.[1]

-

Enzyme Inhibitors: The structural motifs can be tailored to fit into the active sites of various enzymes.[1]

-

Chiral Auxiliaries and Catalysts: The stable sulfone moiety and the amine functionality are useful in asymmetric synthesis.[1]

Visualizations

Diagram 1: General Synthesis Workflow

Caption: A diagram illustrating the general synthetic route.

Diagram 2: Role in Drug Discovery

Caption: Workflow of its use in drug discovery.

Conclusion

This compound is a valuable chemical entity for synthetic and medicinal chemists. While detailed experimental and biological data in the public domain is sparse, its structural features and commercial availability position it as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. Further research into its properties and reactivity is warranted to fully exploit its potential in drug discovery and development.

References

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic compound featuring a sulfone group within a saturated five-membered ring. Its structural characteristics, namely the stable sulfone moiety and the reactive secondary amine, make it a valuable intermediate in medicinal chemistry and pharmaceutical synthesis.[1] This guide provides a comprehensive overview of its chemical structure, properties, and potential applications, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydrothiophene ring where the sulfur atom is oxidized to a sulfone. A methylamino group is attached at the 3-position of the ring, and the amine is salified with hydrochloric acid.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Compound | Reference |

| CAS Number | 53287-53-9 | This compound | [1] |

| Molecular Formula | C₅H₁₂ClNO₂S | This compound | Inferred |

| Molecular Weight | 185.67 g/mol | This compound | Calculated |

| Molecular Weight | 171.65 g/mol | (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | [2] |

| Molecular Formula | C₄H₁₀ClNO₂S | (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | [2] |

| Melting Point | 27.5 °C | Tetrahydrothiophene 1,1-dioxide (Sulfolane) | [3] |

| Boiling Point | 285 °C | Tetrahydrothiophene 1,1-dioxide (Sulfolane) | [3] |

| Density | 1.261 g/cm³ | Tetrahydrothiophene 1,1-dioxide (Sulfolane) | [3] |

| Solubility | Fully soluble in water | Tetrahydrothiophene 1,1-dioxide (Sulfolane) | [3] |

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not publicly documented. However, a general synthetic approach can be inferred from established organic chemistry principles and literature on related compounds.

Hypothetical Synthetic Pathway:

A plausible synthesis route would involve the reaction of 3-aminotetrahydrothiophene 1,1-dioxide with a methylating agent, followed by salt formation with hydrochloric acid.

Caption: Hypothetical synthesis workflow for the target compound.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] Its utility stems from the combination of a polar, metabolically stable sulfone group and a nucleophilic secondary amine that can be readily functionalized.

Role as a Pharmaceutical Intermediate:

The primary application of this compound is as an intermediate in multi-step organic syntheses. The methylamino group provides a reactive site for the introduction of various substituents, allowing for the exploration of a wide chemical space in drug discovery programs.

Illustrative Experimental Workflow for API Synthesis:

The following diagram illustrates a general workflow where this compound is used as a starting material for the synthesis of a hypothetical API.

Caption: General experimental workflow for API synthesis.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound itself. Its primary role is that of a synthetic intermediate, and as such, it is not typically evaluated for direct biological effects. The biological activity of any final compound derived from this intermediate would be dependent on the other structural motifs introduced during synthesis.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity for the fields of medicinal chemistry and drug development. While specific quantitative data and detailed experimental protocols are scarce, its structural features position it as a useful building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis and reactivity will undoubtedly expand its utility in the creation of new chemical entities.

References

An In-Depth Technical Guide to the Mechanism of Action of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (Tianeptine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, commonly known as Tianeptine, is an atypical antidepressant with a multifaceted mechanism of action that distinguishes it from classical antidepressants. Initially postulated to be a selective serotonin reuptake enhancer (SSRE), contemporary research has revealed a more complex pharmacological profile. This technical guide provides a comprehensive overview of the core mechanisms of action of Tianeptine, focusing on its interactions with the glutamatergic and opioid systems. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways involved.

Core Mechanisms of Action

Tianeptine's therapeutic effects, particularly its antidepressant and anxiolytic properties, are now primarily attributed to two interconnected mechanisms:

-

Modulation of the Glutamatergic System: Tianeptine exerts a profound influence on glutamatergic neurotransmission, particularly through its effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. This modulation is believed to underlie its effects on neuroplasticity and its ability to counteract the neuronal damage associated with stress and depression.

-

Opioid Receptor Agonism: Tianeptine is a full agonist at the µ-opioid receptor (MOR) and a weak agonist at the δ-opioid receptor (DOR).[1][2] This activity contributes to its analgesic and anxiolytic effects and is a key area of investigation for both its therapeutic potential and its potential for misuse.[1]

Contrary to early hypotheses, Tianeptine has a low affinity for serotonin transporters and does not significantly impact serotonin neurotransmission.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining Tianeptine's interactions with its primary targets and its pharmacokinetic profile.

Table 1: Opioid Receptor Binding Affinity and Efficacy

| Receptor | Parameter | Species | Value | Reference(s) |

| µ-Opioid Receptor (MOR) | Kᵢ (binding affinity) | Human | 383 ± 183 nM | [3][4] |

| EC₅₀ (G-protein activation) | Human | 194 ± 70 nM | [4][5] | |

| EC₅₀ (G-protein activation) | Mouse | 641 ± 120 nM | [4][5] | |

| δ-Opioid Receptor (DOR) | Kᵢ (binding affinity) | Human | >10 µM | [2][6] |

| EC₅₀ (G-protein activation) | Human | 37.4 ± 11.2 µM | [4][5] | |

| EC₅₀ (G-protein activation) | Mouse | 14.5 ± 6.6 µM | [2][4][5] | |

| EC₅₀ (cAMP inhibition) | Mouse | 9.46 ± 1.34 µM | [2] | |

| κ-Opioid Receptor (KOR) | Activity | Human, Rat | Inactive | [4] |

Table 2: Pharmacokinetic Parameters of Tianeptine

| Parameter | Species | Value | Reference(s) |

| Bioavailability | Human | 99 ± 29% | [7] |

| Rat (intraperitoneal) | 69% | [8] | |

| Elimination Half-life (t½) | Human | 2.5 ± 1.1 hours | [7] |

| Rat | 1.16 hours | [8] | |

| Time to Maximum Concentration (tₘₐₓ) | Human | 0.94 ± 0.47 hours | [7] |

| Volume of Distribution (Vd) | Human | 0.47 ± 0.14 L/kg | [7] |

| Rat | 2.03 L/kg | [8] | |

| Systemic Clearance | Rat | 1.84 L/h/kg | [8] |

| Active Metabolite (MC5) Half-life (t½) | Human | 7.2 ± 5.7 hours | [7] |

| Rat | 7.53 hours | [8] |

Signaling Pathways and Molecular Mechanisms

Tianeptine's engagement with its molecular targets initiates a cascade of intracellular signaling events that ultimately influence neuronal function and plasticity.

Glutamate Receptor-Mediated Signaling

Tianeptine's modulation of the glutamatergic system is a cornerstone of its mechanism of action. It has been shown to normalize stress-induced alterations in glutamate neurotransmission.[9] Specifically, tianeptine prevents the stress-induced enhancement of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the CA3 region of the hippocampus.[9][10] Furthermore, tianeptine potentiates AMPA receptor function.[11][12] This is achieved through the activation of downstream signaling cascades involving Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII), leading to the phosphorylation of the GluA1 subunit of the AMPA receptor at Serine 831 and Serine 845.[12][13]

Opioid Receptor-Mediated Signaling

As a full agonist at the µ-opioid receptor, tianeptine activates G-protein coupled signaling pathways.[1] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of MOR activation, there is an upregulation of the mTOR pathway, which can further stimulate the glutamatergic system, creating a point of convergence between tianeptine's two primary mechanisms of action.[1][14]

Effects on Neuroplasticity and Brain-Derived Neurotrophic Factor (BDNF)

A significant body of evidence suggests that tianeptine promotes neuroplasticity.[15] In animal models of stress, tianeptine has been shown to prevent the stress-induced reduction in hippocampal volume and dendritic atrophy.[16] This neuroprotective effect is linked to its ability to increase the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF), in the hippocampus and amygdala.[9][16] The increase in BDNF is thought to be a downstream consequence of the modulation of glutamatergic and opioid signaling pathways.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of Tianeptine.

Opioid Receptor Binding and Functional Assays

-

Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Kᵢ) of Tianeptine for opioid receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., HEK293 cells transfected with human µ-opioid receptor).

-

Incubate the membrane homogenates with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) of known affinity and varying concentrations of unlabeled Tianeptine.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (concentration of Tianeptine that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

-

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation:

-

Objective: To measure the efficacy (EC₅₀) of Tianeptine in activating G-proteins coupled to opioid receptors.

-

Methodology:

-

Co-transfect cells (e.g., HEK293T) with plasmids encoding the opioid receptor, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase), and Gβγ subunits fused to a BRET acceptor (e.g., YFP).

-

Plate the transfected cells in a microplate.

-

Add the BRET substrate (e.g., coelenterazine h) to the cells.

-

Stimulate the cells with varying concentrations of Tianeptine.

-

Measure the BRET signal (ratio of acceptor emission to donor emission) using a microplate reader.

-

Plot the BRET ratio as a function of Tianeptine concentration to determine the EC₅₀ value.

-

-

Glutamatergic System Modulation Assays

-

Whole-Cell Patch-Clamp Electrophysiology:

-

Objective: To measure the effects of Tianeptine on AMPA and NMDA receptor-mediated currents in neurons.

-

Methodology:

-

Prepare acute brain slices (e.g., from the hippocampus of rodents).

-

Identify individual neurons under a microscope and establish a whole-cell patch-clamp recording configuration using a glass micropipette.

-

Voltage-clamp the neuron at a holding potential that allows for the isolation of either AMPA or NMDA receptor-mediated currents.

-

Evoke synaptic currents by stimulating afferent fibers.

-

Bath-apply Tianeptine and record the changes in the amplitude and kinetics of the evoked currents.

-

-

-

Western Blotting for Protein Phosphorylation:

-

Objective: To quantify the phosphorylation of proteins in signaling pathways, such as the GluA1 subunit of the AMPA receptor.

-

Methodology:

-

Treat cultured neurons or brain tissue from animals with Tianeptine.

-

Lyse the cells or tissue to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-GluA1 Ser831) and a primary antibody for the total protein as a loading control.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities.

-

-

In Vivo Neurochemical and Behavioral Assays

-

In Vivo Microdialysis:

-

Objective: To measure the extracellular levels of neurotransmitters, such as glutamate, in specific brain regions of awake, freely moving animals.

-

Methodology:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., the amygdala).

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect the dialysate samples at regular intervals.

-

Administer Tianeptine to the animal.

-

Analyze the concentration of glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

-

-

Forced Swim Test:

-

Objective: To assess the antidepressant-like effects of Tianeptine in rodents.

-

Methodology:

-

Administer Tianeptine or a vehicle control to the animals.

-

Place the animals individually in a cylinder of water from which they cannot escape.

-

Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Clinical Efficacy and Safety

Clinical trials have demonstrated that tianeptine is an effective treatment for major depressive disorder, with efficacy comparable to selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).[17] It has also shown efficacy in treating anxiety and irritable bowel syndrome. Tianeptine is generally well-tolerated, with a side effect profile that is often more favorable than that of TCAs.[17] Common side effects include nausea, constipation, abdominal pain, headache, and dizziness.[17]

Conclusion

The mechanism of action of this compound (Tianeptine) is complex and multifaceted, primarily involving the modulation of the glutamatergic system and agonism at µ-opioid receptors. This dual mechanism distinguishes it from traditional antidepressants and provides a rationale for its therapeutic efficacy in depression and anxiety. The ongoing research into its intricate signaling pathways and its effects on neuroplasticity continues to provide valuable insights into the pathophysiology of mood disorders and the development of novel therapeutic strategies. The information presented in this technical guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. air.unimi.it [air.unimi.it]

- 2. escholarship.org [escholarship.org]

- 3. Tianeptine modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchgate.net [researchgate.net]

- 7. GluA1 Phosphorylation Alters Evoked Firing Pattern In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 9. Acute tianeptine treatment selectively modulates neuronal activation in the central nucleus of the amygdala and attenuates fear extinction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. [PDF] Tianeptine induces GluA1 phosphorylation and subsequent alteration of the firing properties of CA1 neurons | Semantic Scholar [semanticscholar.org]

- 14. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. researchgate.net [researchgate.net]

- 17. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(Methylamino)tetrahydrothiophene 1,1-Dioxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic organic compound featuring a sulfone group within a saturated thiophene ring.[1][2] Identified by the CAS Number 53287-53-9, this compound serves as a valuable intermediate in pharmaceutical synthesis.[2] Its structural characteristics, including a stable sulfone moiety and a secondary amine, make it a versatile building block in medicinal chemistry for the development of active pharmaceutical ingredients (APIs), particularly in the design of enzyme inhibitors and chiral auxiliaries.[2] The hydrochloride salt form enhances its aqueous solubility, facilitating its use in various chemical reactions.[1]

Chemical Properties and Data

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 53287-53-9 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂ClNO₂S | [1][4] |

| Molecular Weight | 185.67 g/mol | [1][5][3][4] |

| Appearance | Likely a white or off-white crystalline solid | [1] |

| Storage Conditions | 2-8°C, under inert gas | [2] |

Note: Detailed experimental data such as melting point, boiling point, and solubility are not widely published. The appearance is inferred from its nature as a hydrochloride salt.

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is not publicly available, a plausible and efficient synthetic route can be proposed via reductive amination of a ketone precursor. This method is a cornerstone of amine synthesis in medicinal chemistry.

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned as a two-step process starting from the commercially available 3-sulfolene.

-

Step 1: Synthesis of the Ketone Precursor (Sulfolan-3-one) The initial step involves the synthesis of tetrahydrothiophene-3-one 1,1-dioxide (sulfolan-3-one) from a suitable starting material like 3-sulfolene.

-

Step 2: Reductive Amination to Yield the Final Product The ketone is then reacted with methylamine under reductive conditions. The intermediate imine is reduced in situ to form the secondary amine, which is then treated with hydrochloric acid to yield the final hydrochloride salt.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from tetrahydrothiophene-3-one 1,1-dioxide.

Materials:

-

Tetrahydrothiophene-3-one 1,1-dioxide

-

Methylamine (as a solution in THF or water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Hydrochloric acid (as a solution in diethyl ether or isopropanol)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tetrahydrothiophene-3-one 1,1-dioxide (1 equivalent) and dissolve it in an appropriate solvent such as dichloromethane (DCM).

-

Amine Addition: Add methylamine solution (1.2 equivalents) to the flask, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting ketone is consumed.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation of Free Base: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free base, 3-(methylamino)tetrahydrothiophene 1,1-dioxide.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) with stirring.

-

Final Product Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Logical Workflow and Diagrams

Synthesis Workflow Diagram

The proposed synthesis can be visualized as a logical workflow from starting materials to the final product.

Caption: Proposed workflow for the synthesis of the target compound.

Biological Activity and Applications

As a chemical intermediate, this compound is not intended for direct therapeutic use, and as such, there is no published data on its specific biological activity or its role in signaling pathways. Its primary value lies in its utility as a building block for more complex molecules with potential pharmacological activity.[2]

The sulfone core is a stable and polar functional group, while the secondary amine provides a reactive site for further molecular elaboration. These features are often sought in the development of drugs targeting various enzymes and receptors. The broader class of 3-aminotetrahydrothiophene 1,1-dioxides has been investigated as activators of the antioxidant response element (ARE), which is a key component of cellular defense against oxidative stress.[6]

Potential Research Applications Workflow

The logical flow from this intermediate to a potential drug candidate can be visualized as follows.

Caption: General workflow from a chemical intermediate to a drug candidate.

References

- 1. CAS 53287-53-9: 3-(methylamino)tetrahydro-1H-1l6-thiophene… [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. 53287-53-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 5. 53287-53-9 Cas No. | (1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-methyl-amine hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic compound featuring a saturated thiophene ring with a sulfone group and a methylamino substituent at the 3-position.[2] The hydrochloride salt form of this amine enhances its aqueous solubility.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53287-53-9 | [1] |

| Molecular Formula | C₅H₁₂ClNO₂S | [2][3] |

| Molecular Weight | 185.67 g/mol | [2] |

| Appearance | White or off-white crystalline solid | [2] |

| Purity | ≥98% (as offered by some suppliers) | [3] |

| Solubility | Expected to be soluble in water | [2] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Note: Specific quantitative data for melting point, boiling point, and solubility in various solvents are not available in published literature.

Chemical Structure

The chemical structure of this compound is characterized by a five-membered tetrahydrothiophene ring where the sulfur atom is oxidized to a sulfone. A methylamino group is attached to the third carbon of this ring. The compound is supplied as a hydrochloride salt.

Applications in Research and Development

This compound is primarily positioned as a chemical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structural features, including the nitrogen- and sulfur-containing heterocyclic core, make it a candidate for the development of novel active pharmaceutical ingredients (APIs).[1] It has been suggested for use in the synthesis of enzyme inhibitors and in asymmetric synthesis, potentially as a chiral auxiliary or catalyst.[1]

Experimental Data

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or analysis of this compound. While general synthetic routes for related tetrahydrothiophene derivatives exist, specific procedures for this compound, including reaction conditions, purification methods, and characterization data, are not publicly documented.

Similarly, detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra for this specific compound are not available in the public domain.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or potential cellular targets of this compound. The presence of the methylamino group and the sulfone moiety suggests potential for biological interactions, but no specific studies have been identified.[2]

Due to the lack of information on its biological function, no signaling pathways or experimental workflows involving this compound can be described or visualized.

Logical Relationship: Information Availability

The following diagram illustrates the current status of available information for this compound.

Caption: Availability of technical data for the subject compound.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in pharmaceutical research and development. However, there is a significant lack of detailed, publicly available scientific data for this compound. Key information gaps include specific physical constants, comprehensive spectroscopic data, detailed experimental protocols, and any characterization of its biological effects. Further research and publication in these areas would be necessary to fully assess the potential of this molecule for drug development professionals.

References

An In-depth Technical Guide on the Solubility of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

This technical guide provides a comprehensive overview of the solubility characteristics and determination methodologies for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected solubility profile of this compound and presents detailed experimental protocols for its assessment.

Introduction

This compound is an organic compound that serves as an intermediate in pharmaceutical synthesis.[1] Its structure, featuring a sulfone moiety and an amine hydrochloride salt, suggests specific solubility properties that are critical for its handling, formulation, and biological activity. Amine hydrochlorides are generally ionic compounds which typically exhibit higher melting points, improved crystallinity, and greater aqueous solubility compared to their free base counterparts.[2]

Predicted Solubility Profile

| Solvent System | Expected Solubility | Rationale |

| Water | Soluble | As a salt, it is expected to be soluble in polar protic solvents like water.[3][4] |

| Diethyl Ether | Insoluble | Organic salts are generally insoluble in non-polar aprotic solvents like diethyl ether.[3][4] |

| 5% Aqueous NaOH | Insoluble (as hydrochloride) | Addition of a strong base would likely neutralize the hydrochloride, precipitating the less soluble free amine. |

| 5% Aqueous NaHCO₃ | Insoluble (as hydrochloride) | Similar to NaOH, a weaker base can also cause precipitation of the free amine. |

| 5% Aqueous HCl | Soluble | The common ion effect of the chloride ion in hydrochloric acid would favor the dissolved salt form.[3][4] |

| 96% H₂SO₄ | Soluble | Concentrated sulfuric acid is a strong acid and a highly polar solvent capable of dissolving most organic compounds containing nitrogen or sulfur.[3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are detailed methodologies for assessing the solubility of a compound like this compound.

This method provides a rapid assessment of a compound's solubility in different solvent classes, which can infer its functional group characteristics.[3][4]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents: Distilled water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, 96% H₂SO₄

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[3][4]

-

Ether Solubility: In a separate test tube, add approximately 25 mg of the compound. Add 0.75 mL of diethyl ether in portions, shaking vigorously. Observe for dissolution.[3][4]

-

Aqueous Base/Acid Solubility: For water-insoluble compounds, test their solubility in 0.75 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl, respectively, using the same procedure as above with approximately 25 mg of the compound.[3][4]

-

Concentrated Acid Solubility: If the compound is insoluble in the above solvents, its solubility in 96% H₂SO₄ can be tested. Add 25 mg of the compound to 0.6 mL of cold concentrated sulfuric acid.[3] Observe for any color change or dissolution.

This protocol is designed to determine a more precise, albeit still tiered, measure of solubility, often used in in-vitro studies.[5]

Materials:

-

Test compound

-

Solvents of interest (e.g., cell culture media, DMSO, ethanol)[5]

-

Glass tubes

-

Precision balance

-

Pipettes

-

Mechanical mixing apparatus (e.g., vortexer, sonicator)

Procedure:

-

High Concentration Test (e.g., 20 mg/mL): Weigh approximately 10 mg of the test chemical into a glass tube. Add 0.5 mL of the chosen solvent to achieve a concentration of 20 mg/mL.[5]

-

Mixing: Vigorously mix the solution using a sequence of mechanical procedures (e.g., vortexing, sonication, incubation at a controlled temperature).[5]

-

Observation: Visually inspect the solution for clarity. A clear solution with no visible particles indicates complete dissolution.[5]

-

Step-wise Dilution: If the compound is insoluble at the initial concentration, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL). Repeat the mixing and observation steps.[5]

-

Solvent Order: It is recommended to test solubility in the order of preference for the intended application, for example, cell culture media first, followed by DMSO, and then ethanol.[5]

For ionizable compounds like amine hydrochlorides, solubility is pH-dependent. This method determines the intrinsic solubility of the unionized form.[6]

Materials:

-

Test compound

-

Titration vessel

-

pH meter

-

Acid/base titrant (e.g., HCl, NaOH)

-

Stirrer

Procedure:

-

Prepare a suspension of the compound in water within the titration vessel, ensuring excess solid is present.[6]

-

Allow the suspension to equilibrate while stirring.

-

Measure the pH of the suspension at regular intervals until a stable reading is achieved.[6]

-

Add a known aliquot of acid or base titrant to shift the pH.[6]

-

Continue to monitor the pH until it stabilizes again.

-

Repeat the addition of titrant and pH measurement to generate a titration curve.

-

The solubility can be determined from the pH at which the compound begins to precipitate or dissolve completely, and by calculating the concentration of the unionized species.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the solubility testing protocols.

Caption: Workflow for Qualitative Solubility Classification.

Caption: Workflow for Quantitative Step-wise Solubility Determination.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Spectroscopic and Spectrometric Characterization of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related molecules and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the anticipated spectral characteristics of this compound. These predictions are derived from data available for analogous compounds, including 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride and other sulfone-containing heterocycles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.5 - 10.5 | Broad Singlet | 2H | -NH₂⁺- | Exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |

| ~3.8 - 4.2 | Multiplet | 1H | CH-N | |

| ~3.2 - 3.6 | Multiplet | 2H | SO₂-CH₂ | Protons on the carbon adjacent to the sulfone group. |

| ~2.8 - 3.2 | Multiplet | 2H | SO₂-CH₂-C | Protons on the carbon adjacent to the sulfone group. |

| ~2.7 | Singlet | 3H | N-CH₃ | |

| ~2.3 - 2.7 | Multiplet | 2H | C-CH₂-C |

Solvent: D₂O or DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 60 | C H-N |

| ~50 - 55 | SO₂-C H₂ |

| ~48 - 53 | SO₂-C H₂-C |

| ~30 - 35 | N-C H₃ |

| ~25 - 30 | C-C H₂-C |

Solvent: D₂O or DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2800 - 2400 | Strong, Broad | N-H stretch (Ammonium salt) |

| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1600 - 1500 | Medium | N-H bend (Amine salt) |

| ~1320 - 1280 | Strong | SO₂ asymmetric stretch |

| ~1160 - 1120 | Strong | SO₂ symmetric stretch |

Sample Preparation: KBr pellet or Nujol mull

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 163.06 | [M-Cl]⁺ | Molecular ion of the free base. |

| 148.04 | [M-Cl-CH₃]⁺ | Loss of the methyl group from the free base. |

| 99.04 | [M-Cl-SO₂]⁺ | Loss of sulfur dioxide from the free base. |

Ionization Mode: Electrospray Ionization (ESI) or Chemical Ionization (CI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic and spectrometric analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: -10 to 200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Chemical Ionization (CI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

The sample should be fully dissolved.

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the molecular ion peak corresponding to the free base ([M-Cl]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses (e.g., SO₂, CH₃).

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Overall workflow for the spectral characterization.

Caption: Detailed workflow for NMR analysis.

Caption: Workflows for IR and MS analyses.

Technical Guide: Synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of a plausible synthetic pathway for 3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride, a valuable intermediate in pharmaceutical synthesis. The guide includes detailed experimental protocols, tabulated data for key reaction parameters, and a visual representation of the synthesis workflow.

Introduction

This compound is a heterocyclic compound incorporating both a sulfone and a secondary amine functional group. These structural motifs are prevalent in many biologically active molecules, making this compound a key building block in medicinal chemistry and drug discovery. This guide outlines a robust three-step synthesis beginning with the commercially available starting material, 3-sulfolene.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process:

-

Amination of 3-Sulfolene: Introduction of an amino group to the tetrahydrothiophene 1,1-dioxide backbone.

-

Methylation of the Primary Amine: Conversion of the primary amine to the desired secondary methylamine via the Eschweiler-Clarke reaction.

-

Hydrochlorination: Formation of the final hydrochloride salt for improved stability and handling.

The logical flow of this synthesis is depicted in the following diagram:

An In-depth Technical Guide to 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS No. 53287-53-9), a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of public-domain data, this document combines known information from chemical suppliers with plausible synthetic methodologies and general characterization techniques. It is intended to serve as a foundational resource for researchers working with this or structurally related molecules.

Introduction

This compound is a sulfone derivative containing a secondary amine, making it a valuable building block in medicinal chemistry. The tetrahydrothiophene 1,1-dioxide (sulfolane) moiety is a polar, aprotic group that can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The methylamino group provides a site for further chemical modification and can participate in crucial interactions with biological targets. This compound is primarily utilized as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties

Quantitative data for this compound is not extensively published. The following table summarizes the available information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 53287-53-9 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂ClNO₂S | [2][3][4] |

| Molecular Weight | 185.67 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid (inferred) | [3] |

| Purity | >95% to 98% (as offered by suppliers) | [1] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Proposed Synthesis

General Experimental Protocol: Reductive Amination

Warning: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety procedures.

Materials:

-

3-Oxotetrahydrothiophene 1,1-dioxide

-

Methylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or methyl tert-butyl ether (MTBE)

-

Hydrochloric acid (solution in diethyl ether or isopropanol)

Procedure:

-

Imine Formation: To a stirred solution of 3-oxotetrahydrothiophene 1,1-dioxide (1.0 eq) in the chosen solvent (DCM or DCE), add methylamine (1.1 - 1.5 eq). If using methylamine hydrochloride, a tertiary amine base like triethylamine (1.1-1.5 eq) should be added.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (Sodium triacetoxyborohydride, 1.2 - 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free amine.

-

Salt Formation: Dissolve the crude 3-(methylamino)tetrahydrothiophene 1,1-dioxide in a minimal amount of a suitable solvent (e.g., diethyl ether, MTBE).

-

Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of the target compound via reductive amination.

Analytical Characterization (Anticipated Data)

As no published analytical data for this specific compound was found, this section outlines the expected results from standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group protons, the methine proton at the 3-position, and the methylene protons of the tetrahydrothiophene ring. The integration of these signals would be consistent with the structure. Chemical shifts would be influenced by the sulfone group and the protonated amine. |

| ¹³C NMR | Resonances for the methyl carbon, the methine carbon at the 3-position, and the methylene carbons of the tetrahydrothiophene ring. |

| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 150.06. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfone group (approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), N-H stretching of the secondary ammonium salt (approx. 2400-2800 cm⁻¹), and C-N stretching. |

| Elemental Analysis | The calculated elemental composition for C₅H₁₂ClNO₂S is C: 32.34%, H: 6.51%, Cl: 19.09%, N: 7.54%, O: 17.23%, S: 17.28%. Experimental values should be within ±0.4% of these values. |

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Its primary role is as a synthetic intermediate.[1][5] The biological activity would be dependent on the final molecule it is incorporated into.

Conclusion

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. While detailed information on its discovery and specific properties is scarce in the public domain, this guide provides a foundational understanding based on available data and established chemical principles. The proposed synthesis and anticipated analytical data offer a starting point for researchers interested in utilizing this compound. Further research is required to fully characterize this molecule and explore its potential in drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. 53287-53-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. CAS 53287-53-9: 3-(methylamino)tetrahydro-1H-1l6-thiophene… [cymitquimica.com]

- 4. 53287-53-9 Cas No. | (1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-methyl-amine hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. US3357996A - Sulfolane compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(Methylamino)tetrahydrothiophene 1,1-dioxide Hydrochloride and its Core Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride and its parent compound, Tetrahydrothiophene 1,1-dioxide (commonly known as Sulfolane). This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthesis, properties, and applications of these compounds. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols from cited literature are provided. Furthermore, this guide includes mandatory visualizations of key processes and workflows to facilitate a deeper understanding of the subject matter.

Tetrahydrothiophene 1,1-dioxide (Sulfolane)

Tetrahydrothiophene 1,1-dioxide, or Sulfolane, is a versatile organosulfur compound with a wide range of industrial and research applications. It is a colorless, odorless, and highly polar aprotic solvent.[1][2] Its exceptional thermal stability and miscibility with both water and hydrocarbons make it a valuable solvent in various chemical processes.[1]

Physicochemical Properties

The key physicochemical properties of Sulfolane (CAS Number: 126-33-0) are summarized in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₄H₈O₂S | [3] |

| Molecular Weight | 120.17 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or white solid | [3] |

| Melting Point | 27.5 °C | [1] |

| Boiling Point | 285 °C | [1] |

| Density | 1.261 g/cm³ (liquid) | [1] |

| Solubility | Miscible with water, aromatics, and alcohol | [1][2] |

| Vapor Pressure | <0.01 kPa at 20 °C | |

| Flash Point | 165 °C | |

| Autoignition Temperature | 528 °C | |

| Refractive Index | n20/D 1.48 | [3] |

Synthesis of Tetrahydrothiophene 1,1-dioxide

The industrial synthesis of Sulfolane typically involves a two-step process starting from butadiene and sulfur dioxide.

Step 1: Synthesis of 3-Sulfolene

Butadiene and sulfur dioxide are reacted in a Diels-Alder-type reaction to form 3-sulfolene. This reaction is typically carried out in the absence of a solvent.

-

Reactants: 1,3-Butadiene, Sulfur Dioxide

-

Procedure:

-

Liquid 1,3-butadiene and liquid sulfur dioxide are charged into a reactor.

-

The reaction mixture is heated to a temperature of 100-150°C under pressure.

-

The reaction is allowed to proceed until the desired conversion to 3-sulfolene is achieved.

-

The crude 3-sulfolene is then cooled and can be purified by distillation.

-

Step 2: Hydrogenation of 3-Sulfolene to Sulfolane

The unsaturated 3-sulfolene is then hydrogenated to yield the saturated Sulfolane.

-

Reactants: 3-Sulfolene, Hydrogen gas

-

Catalyst: Raney Nickel is a commonly used catalyst.

-

Procedure:

-

3-Sulfolene is dissolved in a suitable solvent, such as water or an alcohol.

-

The solution is charged into a hydrogenation reactor containing the Raney Nickel catalyst.

-

The reactor is pressurized with hydrogen gas.

-

The reaction mixture is heated and agitated to facilitate the hydrogenation process.

-

Upon completion of the reaction, the catalyst is filtered off.

-

The resulting Sulfolane is purified by distillation.

-

A schematic of the overall production process is depicted below.

Applications

Sulfolane has a broad range of applications across various industries:

-

Petrochemical Industry: It is extensively used for the extraction of aromatic hydrocarbons from refinery streams in a process known as the Sulfolane process.[1] It is also used in the Sulfinol process for the removal of acidic gases like H₂S, CO₂, and mercaptans from natural gas.[1]

-

Pharmaceutical Synthesis: Sulfolane serves as a polar aprotic solvent in the synthesis of various active pharmaceutical ingredients (APIs).[3]

-

Polymer Chemistry: It is employed in the production of specialty polymers due to its high thermal stability.[3]

-

Electronics: Used as a solvent in the manufacturing of electronic components.

-

Analytical Chemistry: It can be used as a stationary phase in gas chromatography.

The Sulfinol process for natural gas sweetening is a key application and its general workflow is illustrated below.

Toxicological Profile

The toxicological properties of Sulfolane have been investigated in various animal studies.

The acute toxicity of Sulfolane is generally considered to be low.

| Species | Route | LD50 | References |

| Rat | Oral | 1.7 - 2.7 g/kg | [4] |

| Mouse | Oral | 1.9 - 2.5 g/kg | [4] |

| Rat | Dermal | > 3.8 g/kg | [4] |

Longer-term exposure studies in laboratory animals have indicated potential effects on the central nervous system, immune system, liver, kidneys, and spleen at high doses.[5] Animal studies have also suggested the potential for developmental problems at high doses.[5] However, long-term studies to determine the carcinogenic potential of Sulfolane are still ongoing.[5]

The following protocol is a generalized representation based on studies conducted by the National Toxicology Program (NTP) to assess the immunotoxicity of Sulfolane.[2][6]

-

Test Animals: Harlan Sprague Dawley rats or B6C3F1/N mice.

-

Exposure Route: Oral (gavage or in drinking water).

-

Exposure Duration: 28-day or 90-day studies.

-

Dose Groups: A vehicle control group and multiple dose groups with increasing concentrations of Sulfolane.

-

Parameters Evaluated:

-

In-life observations: Clinical signs of toxicity, body weight, food and water consumption.

-

Hematology: Complete blood counts and differential leukocyte counts.

-

Clinical Chemistry: Serum chemistry panels to assess organ function.

-

Organ Weights: Weights of spleen, thymus, and other relevant organs.

-

Histopathology: Microscopic examination of lymphoid tissues (spleen, thymus, lymph nodes) and other organs.

-

Functional Assays:

-

T-cell dependent antibody response (TDAR): Assesses the ability of the immune system to mount an antibody response to a T-cell dependent antigen like sheep red blood cells (SRBC).

-

Natural Killer (NK) cell activity: Measures the cytotoxic activity of NK cells against target tumor cells.

-

Cytotoxic T-lymphocyte (CTL) response: Evaluates the generation of cytotoxic T-cells following immunization.

-

Lymphocyte proliferation: Measures the proliferative response of lymphocytes to mitogens.

-

-

An experimental workflow for such an immunotoxicity study is outlined below.

This compound

This compound (CAS Number: 53287-53-9) is a derivative of the sulfolane core structure. Information on this specific compound is limited in the public domain, with available sources primarily identifying it as a chemical intermediate in pharmaceutical synthesis.[7]

Properties and Applications

This compound is a stable solid that is used in the development of active pharmaceutical ingredients (APIs).[7] Its structure, which combines the stable sulfone moiety with a reactive amine functionality, makes it a valuable building block in medicinal chemistry.[7] It is particularly useful in the synthesis of nitrogen- and sulfur-containing heterocyclic compounds, which are common motifs in bioactive molecules.[7] It may also be employed in the preparation of chiral auxiliaries and catalysts for asymmetric synthesis and in the design of enzyme inhibitors.[7]

Role in Pharmaceutical Synthesis

The primary role of this compound is as a starting material or intermediate in the multi-step synthesis of more complex drug molecules. A generalized workflow illustrating its position in an API synthesis is presented below.

References

- 1. Sulfinol/sulfolane Processes - Refining, Hydrocarbons, Oil, and Gas - Cheresources.com Community [cheresources.com]

- 2. Immunotoxicity Studies of Sulfolane Following Developmental Exposure in Hsd:Sprague Dawley SD Rats and Adult Exposure in B6C3F1/N Mice. [cebs.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3622598A - Production of sulfolane - Google Patents [patents.google.com]

- 5. openresearch.okstate.edu [openresearch.okstate.edu]

- 6. Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Safety and Handling of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride: A Technical Guide

Introduction

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a research chemical with potential applications in drug development and chemical synthesis. As with any novel compound, a thorough understanding of its potential hazards and proper handling procedures is crucial to ensure the safety of laboratory personnel and the environment. This guide provides a summary of the known and anticipated hazards, recommended handling protocols, and emergency procedures.

Hazard Identification and Classification

Based on the available data for analogous compounds, this compound is anticipated to be a hazardous substance. The following hazard classifications are based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria for closely related compounds.

Table 1: GHS Hazard Classification (Based on Analogous Compounds)

| Hazard Class | Hazard Category | Hazard Statement | Source (Analogous Compound) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Tetrahydrothiophene 1,1-dioxide[1][2][3][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride, Tetrahydrothiophene 1,1-dioxide[6] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

Table 2: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[6] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

The following properties are based on data for Tetrahydrothiophene 1,1-dioxide (Sulfolane) and should be considered indicative.

Table 3: Physical and Chemical Properties of Tetrahydrothiophene 1,1-dioxide (Sulfolane)

| Property | Value |

| CAS Number | 126-33-0[3][7][8] |

| Molecular Formula | C4H8O2S[8] |

| Molecular Weight | 120.17 g/mol [7][8] |

| Appearance | White or colorless to light yellow powder or lump to clear liquid[8] |

| Melting Point | 25 °C[8] |

| Boiling Point | 285 °C[8] |

| Density | 1.26 g/cm³[8] |

| Solubility | Miscible with water |

Toxicological Information

Limited toxicological data is available. The information below is for Tetrahydrothiophene 1,1-dioxide (Sulfolane).

Table 4: Toxicological Data for Tetrahydrothiophene 1,1-dioxide (Sulfolane)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 2006 mg/kg (male), 2130 mg/kg (female)[9] |

| LD50 | Rat | Dermal | >2000 mg/kg[9] |

| LC50 | Rat | Inhalation | >12,000 mg/m³ (4 hours)[9] |

Summary of Toxicological Effects:

-

Acute Effects: Harmful if swallowed.[2] May cause skin, eye, and respiratory tract irritation.

-

Chronic Effects: No data available for the requested compound. For Sulfolane, repeated exposure in animal studies showed some effects at high doses.[9]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available to indicate carcinogenic, mutagenic, or reproductive effects for the requested compound or its close analogs.[6]

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.